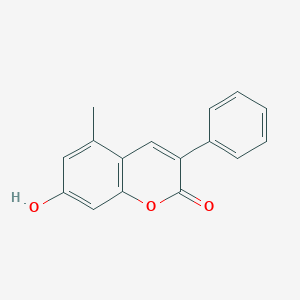

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

Description

2H-1-Benzopyran-2-one, commonly known as coumarin, is a bicyclic organic compound with a benzene ring fused to a pyrone ring. The compound "7-hydroxy-5-methyl-3-phenyl-2H-1-benzopyran-2-one" is a substituted coumarin derivative featuring hydroxyl (-OH) at position 7, methyl (-CH₃) at position 5, and phenyl (-C₆H₅) at position 2. These substitutions confer unique physicochemical and biological properties. The hydroxyl group at position 7 enhances hydrogen-bonding capacity, while the phenyl group at position 3 introduces steric and electronic effects, influencing reactivity and biological interactions .

Properties

IUPAC Name |

7-hydroxy-5-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTXLYXNYNVWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism proceeds in three key stages:

-

Transesterification : The phenol reacts with the β-ketoester to form a phenol ester.

-

Cyclization : The activated carbonyl group of the β-ketoester attacks the ortho position of the phenolic hydroxyl group, forming the benzopyrone core.

-

Dehydration : A final dehydration step stabilizes the coumarin structure.

For 7-hydroxy-5-methyl-3-phenylcoumarin, the phenol component is typically 5-methylresorcinol (providing the 7-hydroxy and 5-methyl groups), while the β-ketoester is phenylacetoacetic acid ethyl ester (introducing the 3-phenyl substituent).

Standard Procedure and Conditions

A representative synthesis protocol is outlined below:

Experimental Example :

-

Mixing : 10 mmol of 5-methylresorcinol and 10 mmol of phenylacetoacetic acid ethyl ester are dissolved in 30 mL of ethanol.

-

Catalyst Addition : 2 mL of concentrated H₂SO₄ is added dropwise under stirring.

-

Reaction : The mixture is stirred at 50°C for 3 hours.

-

Workup : The product is precipitated by pouring the reaction into ice-cold water, filtered, and recrystallized from ethanol.

Catalytic Variations and Optimization

The choice of acid catalyst significantly impacts reaction efficiency:

| Catalyst | Temperature | Yield | Advantages |

|---|---|---|---|

| H₂SO₄ | 50°C | 90% | High reactivity, cost-effective |

| HClO₄ | Room temp | 96% | Mild conditions, reduced side reactions |

| POCl₃ | 80°C | 78% | Suitable for electron-deficient phenols |

Key Insight : Perchloric acid enables reactions at room temperature with near-quantitative yields, making it ideal for sensitive substrates.

Alternative Synthetic Approaches

While the Pechmann condensation dominates, other methods have been explored for specialized applications:

Knoevenagel Condensation

This method involves the condensation of salicylaldehydes with active methylene compounds. For example, 5-methylsalicylaldehyde can react with phenylacetic acid in the presence of piperidine to yield the target compound. However, yields are generally lower (60–70%) compared to Pechmann.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol uses:

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or methanol, achieving >99% purity.

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 6.27 (s, 1H, C=CH), 6.74 (s, 2H, aromatic), 7.49–7.58 (m, 5H, Ph), 10.48 (s, 1H, -OH).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility:

-

Throughput : 50–100 kg/batch.

-

Catalyst Recovery : H₂SO₄ is neutralized and recycled, reducing waste.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Products: Oxidation of the hydroxyl group can lead to the formation of quinones.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Usually performed in anhydrous solvents at low temperatures.

Products: Reduction of the carbonyl group can yield dihydrocoumarins.

-

Substitution

Reagents: Halogenating agents (e.g., bromine, chlorine).

Conditions: Carried out in the presence of a catalyst such as iron or aluminum chloride.

Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- serves as a precursor for synthesizing various coumarin derivatives. These derivatives are explored for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) .

Biologically, this compound exhibits several noteworthy activities:

- Antioxidant Activity : It scavenges free radicals and chelates metal ions, contributing to its efficacy in reducing oxidative stress .

- Anti-inflammatory Properties : The compound inhibits pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, making it a candidate for treating inflammatory conditions .

- Antimicrobial Effects : Studies have shown that it possesses antimicrobial properties against various pathogens .

Medical Applications

In medicine, research has focused on the following potential applications:

- Anticoagulant Activity : Similar to warfarin, this compound is being studied for its anticoagulant properties. It may serve as an alternative treatment for thromboembolic disorders .

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action .

Industrial Applications

The compound is utilized in the fragrance and flavoring industry due to its pleasant aroma. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Antioxidant Activity Study

A study evaluated the antioxidant capacity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-. Results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems.

Anticancer Research

Research conducted on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The study highlighted its potential as a chemotherapeutic agent against specific cancers.

Mechanism of Action

The biological effects of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- are primarily due to its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues of 7-hydroxy-5-methyl-3-phenyl-2H-1-benzopyran-2-one:

Key Observations :

Activity Insights :

- The 3-phenyl group in the target compound may enhance anticancer activity by promoting π-π stacking with DNA or protein targets .

- 5,7-Dihydroxy derivatives () exhibit stronger antioxidant properties due to multiple hydroxyl groups, whereas acetylated derivatives () may prioritize metabolic stability .

Physicochemical Properties

| Property | 7-Hydroxy-5-methyl-3-phenyl derivative | 5,7-Dihydroxy-6-methyl-4H-1-benzopyran-4-one | 7-Acetyl-2H-1-benzopyran-2-one |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | 188–190 (Literature) |

| Solubility | Moderate in polar solvents | Low (high crystallinity) | High in organic solvents |

| Stability | Stable under inert conditions | Sensitive to oxidation | Hydrolyzes in acidic/basic media |

Notes:

- The target compound’s solubility is likely intermediate due to the balance of hydrophobic (phenyl, methyl) and hydrophilic (hydroxyl) groups.

- Brominated derivatives () are more reactive and may require inert storage conditions .

Biological Activity

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, commonly known as a coumarin derivative, exhibits a wide range of biological activities. This compound is part of a larger family of coumarins, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with this compound based on various research studies.

Chemical Characteristics

- IUPAC Name : 7-hydroxy-5-methyl-3-phenylchromen-2-one

- Molecular Formula : C₁₆H₁₂O₃

- Molecular Weight : 252.265 g/mol

- Density : 1.289 g/cm³

- Boiling Point : 472.1 °C at 760 mmHg

- Flash Point : 206.7 °C

Antioxidant Activity

The antioxidant properties of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, are primarily attributed to its ability to scavenge free radicals and chelate metal ions. Studies have shown that this compound can significantly reduce oxidative stress in various cellular models, which is crucial in preventing cellular damage associated with aging and chronic diseases .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory activity by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that it can reduce the production of inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Properties

2H-1-Benzopyran-2-one has demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida albicans | Low |

Anticancer Potential

Emerging research suggests that this coumarin derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of several coumarin derivatives, including 2H-1-Benzopyran-2-one, against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The results indicated that this compound exhibited significant neuroprotection without inherent cytotoxicity at concentrations up to 10 µM .

- Antimicrobial Efficacy : In a comparative study of benzopyrone derivatives, it was found that compounds similar to 2H-1-Benzopyran-2-one showed broad-spectrum antimicrobial activity, particularly against S. aureus and E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

The biological effects of 2H-1-Benzopyran-2-one are mediated through various mechanisms:

- Free Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to neutralize free radicals.

- Enzyme Inhibition : Inhibition of COX and LOX pathways reduces the synthesis of pro-inflammatory mediators.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate microbial membranes effectively.

Q & A

Advanced Research Question

- Enzyme inhibition : Use fluorescence quenching or SPR to monitor binding to targets like topoisomerases. For example, coumarin derivatives in exhibit activity via intercalation or active-site blockade .

- Cellular uptake studies : Radiolabel the compound (e.g., 14C tagging) or employ confocal microscopy with fluorescent analogs .

What computational methods predict the compound’s physicochemical properties (logP, pKa) for drug-likeness assessments?

Advanced Research Question

- Software tools : Schrödinger’s QikProp or ACD/Labs calculate logP (hydrophobicity) and pKa (ionization). For example, the 7-hydroxy group’s pKa (~9.5) impacts solubility .

- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

How do crystallization conditions affect polymorph formation in this compound?

Advanced Research Question

- Solvent selection : Polar solvents (ethanol/water) favor hydrogen-bonded networks, while toluene may yield anhydrous forms. ’s X-ray data for anti-3h highlights packing motifs influenced by phenyl stacking .

- Temperature gradients : Slow cooling promotes thermodynamically stable polymorphs, critical for reproducibility in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.